

Tyr-Gly versus Gly-Tyr: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of the dipeptides **Tyr-Gly** (Tyrosyl-Glycine) and Gly-Tyr (Glycyl-Tyrosine). By examining their differential effects in key biological assays, including antioxidant capacity, angiotensin-converting enzyme (ACE) inhibition, and opioid receptor binding, this document aims to furnish researchers with the critical data and methodologies necessary to inform their work in drug discovery and development.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of **Tyr-Gly** and Gly-Tyr. A notable difference is observed in their antioxidant capacities, while comparative quantitative data for ACE inhibition and opioid receptor binding are less prevalent in the current literature.



Biological Activity	Tyr-Gly	Gly-Tyr	Reference
Antioxidant Activity (TEAC Assay)	4.81 ± 0.10 μmol TE/ μmol	1.70 ± 0.27 μmol TE/ μmol	[1]
ACE Inhibitory Activity (IC50)	Data not available	Data not available	
Opioid Receptor Binding Affinity (Ki)	Data not available	Data not available	_

In-Depth Analysis of Biological Activities Antioxidant Activity

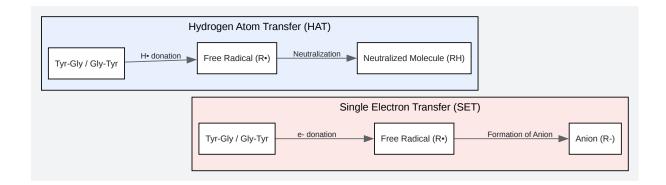
The positioning of the tyrosine residue is a critical determinant of the antioxidant capacity of these dipeptides. **Tyr-Gly**, with its N-terminal tyrosine, demonstrates significantly higher antioxidant activity than Gly-Tyr, which possesses a C-terminal tyrosine.

In a Trolox Equivalent Antioxidant Capacity (TEAC) assay, dipeptides with an N-terminal tyrosine residue, such as **Tyr-Gly**, exhibit an average antioxidant capacity (AOC) of $4.81 \pm 0.10 \, \mu$ mol TE/ μ mol.[1] This is approximately 1.4 times higher than the antioxidant capacity of free tyrosine.[1] In contrast, dipeptides with a C-terminal tyrosine, like Gly-Tyr, show a considerably lower average AOC of $1.70 \pm 0.27 \, \mu$ mol TE/ μ mol, which is about half that of free tyrosine.[1] The free amino group in the N-terminal position of **Tyr-Gly** is thought to play a significant role in the mechanism of interaction with the ABTS radical cation, contributing to its enhanced antioxidant effect.[1]

Antioxidant Mechanism of Tyrosine-Containing Peptides

The antioxidant activity of tyrosine-containing peptides is primarily attributed to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals. This process is a form of hydrogen atom transfer (HAT). Additionally, these peptides can act via a single electron transfer (SET) mechanism. The efficiency of these mechanisms is influenced by the position of the tyrosine residue within the peptide sequence.





Click to download full resolution via product page

Antioxidant mechanisms of tyrosine-containing peptides.

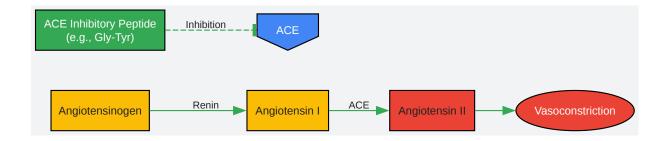
Angiotensin-Converting Enzyme (ACE) Inhibition

While direct comparative IC50 values for **Tyr-Gly** and Gly-Tyr are not readily available in the reviewed literature, the structural characteristics of known ACE inhibitory peptides can offer predictive insights. Potent ACE inhibitors are often short peptides, and those containing hydrophobic amino acids, particularly with aromatic residues like tyrosine at the C-terminus, have demonstrated significant inhibitory activity. This suggests that Gly-Tyr may exhibit a stronger ACE inhibitory effect than **Tyr-Gly**.

Mechanism of ACE Inhibition by Peptides

ACE inhibitory peptides typically act as competitive or non-competitive inhibitors of the angiotensin-converting enzyme. They bind to the active site or allosteric sites of ACE, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This leads to a reduction in blood pressure.





Click to download full resolution via product page

Simplified pathway of the Renin-Angiotensin System and ACE inhibition.

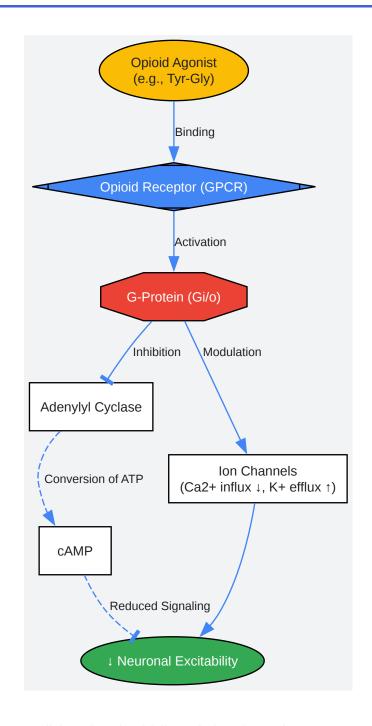
Opioid Receptor Activity

The N-terminal tyrosine residue is a well-established critical pharmacophore for the activity of endogenous opioid peptides, such as enkephalins (**Tyr-Gly**-Gly-Phe-Met/Leu). This suggests that **Tyr-Gly** is more likely to exhibit significant opioid receptor binding affinity compared to Gly-Tyr. However, direct comparative Ki values for these simple dipeptides are not available in the current literature.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the analgesic and other effects associated with opioids.





Click to download full resolution via product page

Canonical signaling pathway of an opioid receptor.

Experimental Protocols DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity



This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

- A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
- Various concentrations of the test peptides (Tyr-Gly and Gly-Tyr) are added to the DPPH solution.
- The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- The absorbance of the solutions is measured at a specific wavelength (typically 517 nm)
 using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the peptide concentration.

DPPH Assay Workflow



Click to download full resolution via product page

Workflow for the DPPH antioxidant assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE, typically using a synthetic substrate like Hippuryl-Histidyl-Leucine (HHL).



Methodology:

- The assay is performed in a buffer solution (e.g., borate buffer) at a physiological pH (e.g., 8.3).
- A solution of ACE and the test peptide (Tyr-Gly or Gly-Tyr) at various concentrations are preincubated.
- The substrate, HHL, is added to initiate the enzymatic reaction.
- The reaction is incubated at 37°C for a defined period.
- The reaction is stopped by adding a strong acid (e.g., HCl).
- The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).
- The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a spectrophotometer.
- The percentage of ACE inhibition is calculated, and the IC50 value is determined.

Opioid Receptor Binding Assay

This radioligand binding assay measures the affinity of a compound for a specific opioid receptor subtype (e.g., μ , δ , κ).

Methodology:

- Cell membranes expressing the opioid receptor of interest are prepared.
- The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the test peptide (**Tyr-Gly** or Gly-Tyr).
- The incubation is carried out at a specific temperature for a set time to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration.



- The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The available evidence strongly indicates that the biological activities of **Tyr-Gly** and Gly-Tyr are significantly influenced by the position of the tyrosine residue. **Tyr-Gly** is a more potent antioxidant than Gly-Tyr. Based on established structure-activity relationships, **Tyr-Gly** is also predicted to have a higher affinity for opioid receptors, while Gly-Tyr is expected to be a more effective ACE inhibitor. This guide provides a foundational framework for researchers, and further direct comparative studies are warranted to fully elucidate the therapeutic potential of these dipeptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tyr-Gly versus Gly-Tyr: A Comparative Guide to Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582206#tyr-gly-vs-gly-tyr-biological-activity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com